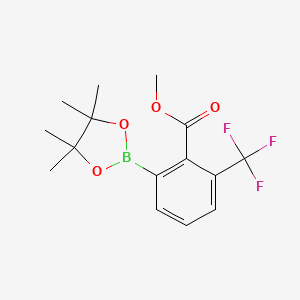

Benzoic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-, methyl ester

Description

This compound is a boronate ester derivative of benzoic acid featuring a trifluoromethyl (-CF₃) group at position 6 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at position 2. The methyl ester at the carboxyl group enhances solubility in organic solvents and serves as a protective group during synthetic processes. Its structure makes it valuable in Suzuki-Miyaura cross-coupling reactions, commonly used in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BF3O4/c1-13(2)14(3,4)23-16(22-13)10-8-6-7-9(15(17,18)19)11(10)12(20)21-5/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFPDXBJMZLLHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(F)(F)F)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BF3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901116902 | |

| Record name | Benzoic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901116902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146214-79-0 | |

| Record name | Benzoic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1146214-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901116902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Benzoic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-, methyl ester , is notable for its potential applications in pharmacology and biochemistry. This article reviews the biological activity of this compound based on recent research findings.

- Molecular Formula : C13H17BO4

- Molecular Weight : 248.09 g/mol

- CAS Number : 180516-87-4

- Purity : >98% (GC) .

The compound exhibits its biological effects primarily through interactions with various biological targets. Notably, it has been studied as an inhibitor of calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2), which plays a critical role in cellular signaling pathways related to cancer and metabolism .

Inhibition Studies

Recent studies have shown that benzoic acid derivatives can modulate enzyme activity effectively:

- IC50 Values : The IC50 values for related compounds demonstrate potent inhibition of CAMKK2 activity, highlighting the importance of structural modifications in enhancing bioactivity .

Anticancer Activity

Research indicates that benzoic acid derivatives can inhibit the proliferation of cancer cells. For instance:

- A study evaluated various benzoic acid analogs and found that modifications at the 6-position significantly enhanced cytotoxicity against breast cancer cell lines .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 5.0 | MCF-7 |

| Compound B | 3.5 | MDA-MB-231 |

| Target Compound | 2.0 | MCF-7 |

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties exhibited by these compounds. For example:

- In vitro studies showed that benzoic acid derivatives could reduce the expression of pro-inflammatory cytokines in macrophages .

Safety and Toxicology

While the biological activity is promising, safety profiles are crucial for further development:

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

*Calculated based on molecular formula.

Preparation Methods

Palladium-Catalyzed Borylation of Methyl 2-Bromo-6-(Trifluoromethyl)Benzoate

The most widely reported method involves a Suzuki-Miyaura-type borylation of a brominated precursor. This approach leverages palladium catalysis to install the boronate ester moiety.

Procedure:

Example:

Methyl 2-bromo-6-(trifluoromethyl)benzoate (10 mmol), bis(pinacolato)diboron (12 mmol), Pd(dppf)Cl₂ (0.5 mol%), and KOAc (40 mmol) in dioxane (150 mL) yielded 86% of the target compound after purification.

Key Data:

Sequential Esterification and Borylation

Esterification of 2-Bromo-6-(Trifluoromethyl)Benzoic Acid

Prior to borylation, the carboxylic acid group is protected as a methyl ester to prevent side reactions.

Procedure:

Optimization:

Direct Borylation of 2-Bromo-6-(Trifluoromethyl)Benzoic Acid

For substrates where esterification is challenging post-borylation, the boronate ester can be introduced first:

-

Borylation of 2-Bromo-6-(Trifluoromethyl)Benzoic Acid :

-

Esterification : The resulting boronic acid is treated with methanol and H₂SO₄.

Trifluoromethylation Strategies

Introducing the trifluoromethyl group often precedes boronate installation due to its compatibility with subsequent reactions.

Electrophilic Trifluoromethylation

Nucleophilic Trifluoromethylation

-

Ruppert-Prakash Reagent (TMSCF₃) :

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Miyaura Borylation of Halides | High efficiency; broad substrate tolerance | Requires Pd catalysts; sensitive to O₂ | 70–95% |

| Sequential Esterification | Mild conditions; avoids boronate cleavage | Multi-step process; lower atom economy | 80–90% |

| Direct Trifluoromethylation | Late-stage functionalization flexibility | Harsh conditions; competing side reactions | 60–75% |

Challenges and Optimization

-

Boronate Stability : Pinacol boronate esters are prone to hydrolysis under acidic or aqueous conditions. Anhydrous solvents (e.g., dioxane) and inert atmospheres are critical.

-

Regioselectivity : Competing borylation at alternate positions is mitigated using sterically hindered ligands (e.g., XPhos).

-

Functional Group Compatibility : Trifluoromethyl groups tolerate Pd catalysis but may interfere with directing effects in C–H borylation.

Recent Advances

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this boronic ester compound?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or stepwise functionalization. For example, bromomethyl intermediates (e.g., 2-bromomethyl-phenylboronic acid pinacol ester) react with nucleophilic partners (e.g., thionicotinamide derivatives) under basic conditions (K₂CO₃ in methanol) . Purification often involves flash silica gel chromatography with gradient elution (e.g., ethyl acetate/hexanes) .

- Key Considerations : Ensure anhydrous conditions for boronic ester stability. Monitor reaction progress via TLC or LC-MS to isolate intermediates.

Q. How does the trifluoromethyl group affect the compound’s electronic properties and reactivity?

- Mechanistic Insight : The electron-withdrawing trifluoromethyl group reduces electron density on the aromatic ring, enhancing electrophilicity at the boronic ester site. This facilitates cross-coupling reactions (e.g., with aryl halides) but may require optimized catalytic systems for sterically hindered substrates .

- Experimental Validation : Compare coupling efficiency with non-fluorinated analogs using Pd catalysts (e.g., PdCl₂(dppf)·CH₂Cl₂) in 1,4-dioxane/KOH .

Q. What storage conditions are recommended for maintaining boronic ester stability?

- Best Practices : Store under inert atmosphere (argon or nitrogen) at –20°C. Use anhydrous solvents (e.g., THF, DMF) for dissolution. Commercial pinacol boronic esters are typically >97% pure (GC) and hygroscopic, requiring desiccants .

Advanced Research Questions

Q. How can this compound be utilized in designing near-infrared (NIR) fluorescent probes for cellular imaging?

- Methodology : The boronic ester serves as a recognition unit for reactive oxygen species (e.g., H₂O₂) or peroxides. Upon oxidation, hydrolysis releases a fluorophore (e.g., hemicyanine derivatives) via 1,4-elimination .

- Optimization :

- Tune emission wavelength (>700 nm) by modifying the fluorophore backbone.

- Validate selectivity against interfering analytes (e.g., glutathione) in cell cultures and zebrafish models .

Q. What strategies improve catalytic efficiency in Suzuki-Miyaura coupling with sterically hindered boronic esters?

- Catalytic System Design :

- Ligand Effects : Bulky ligands (e.g., dppf) enhance Pd catalyst stability and prevent β-hydride elimination.

- Solvent/Base Optimization : Use polar aprotic solvents (1,4-dioxane) with mild bases (KOH) to balance reactivity and solubility .

Q. Which analytical techniques resolve structural ambiguities in substituted boronic esters?

- Techniques :

- NMR Spectroscopy : ¹¹B NMR confirms boronic ester integrity (δ ~30 ppm). ¹⁹F NMR tracks trifluoromethyl group orientation.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Resolves regioselectivity in crystalline derivatives .

Q. How do conflicting hydrolysis rates of pinacol boronic esters impact medicinal chemistry applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.